Herbimycin

Catalog No.
S529872
CAS No.
70563-58-5
M.F
C30H42N2O9
M. Wt
560.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Herbimycin

CAS Number

70563-58-5

Product Name

Herbimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17S)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C30H42N2O9

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C29H40N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,33H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26-,27-/m0/s1

InChI Key

MCAHMSDENAOJFZ-GDYSMBPZSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble in DMSO

Synonyms

geldanamycin, 17-demethoxy-15-methoxy-11-O-methyl-, (15R)-, herbimycin, herbimycin A, NSC 305978

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)O)OC

Description

The exact mass of the compound Herbimycin is 574.289 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Lactams, Macrocyclic - Rifamycins - Supplementary Records. It belongs to the ontological category of lactam in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Properties

Herbimycin is a naturally occurring antibiotic produced by certain Streptomyces bacteria. Initial research focused on its potential to combat various infectious diseases. Studies have shown that Herbimycin exhibits activity against a broad spectrum of bacteria, including gram-positive and gram-negative species [].

However, further research revealed limitations. Some bacteria develop resistance to Herbimycin, and its toxicity can limit its use in humans []. Despite these drawbacks, Herbimycin continues to be of interest for scientific research due to its unique structure and mechanism of action, which may inform the development of new antibiotics [, ].

Mechanism of Action

Herbimycin disrupts bacterial protein synthesis by binding to the ribosome, a critical cellular structure responsible for translating genetic instructions into proteins []. This binding inhibits the ribosome's ability to properly assemble amino acids, the building blocks of proteins, ultimately stopping bacterial growth []. Understanding how Herbimycin works at the molecular level can aid scientists in designing new antibiotics that target different parts of the bacterial ribosome, potentially overcoming existing resistance mechanisms [].

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

1.2

Exact Mass

574.289

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

815WDV2HST

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Wikipedia

Herbimycin

Dates

Modify: 2023-08-15
1: Yan R, Bian C, Yu X. Total synthesis of herbimycin A. Org Lett. 2014 Jun 20;16(12):3280-3. doi: 10.1021/ol5012899. Epub 2014 Jun 9. PubMed PMID: 24911938.
2: Zhao W, Jiang B, Wu L, Nan Y, Cui J, Yu L, Wei Y, Li J, Shan G. Two herbimycin analogs, 4,5-dihydro-(4S)-4-hydroxyherbimycin B and (15S)-15-hydroxyherbimycin B, from Streptomyces sp. CPCC 200291. J Antibiot (Tokyo). 2015 Jul;68(7):476-80. doi: 10.1038/ja.2015.12. Epub 2015 Feb 18. PubMed PMID: 25690359.
3: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. 17-Allylamino-17-demethoxygeldanamycin and Herbimycin A Induce Cell Death by Modulating β-Catenin and PI3K/AKT Signaling in FRO Anaplastic Thyroid Carcinoma Cells. Anticancer Res. 2015 Oct;35(10):5453-60. PubMed PMID: 26408708.
4: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. Herbimycin A inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells. Biochem Biophys Res Commun. 2014 Dec 12;455(3-4):363-70. doi: 10.1016/j.bbrc.2014.11.018. Epub 2014 Nov 15. PubMed PMID: 25446094.
5: Cabral-da-Silva MC, dos Santos NE, de Mello FG, Taylor JS, Tolkovsky AM, Linden R, Reis RA. Herbimycin A induces sympathetic neuron survival and protects against hypoxia. Neuroreport. 2003 Dec 19;14(18):2397-401. PubMed PMID: 14663199.
6: Murakami Y, Mizuno S, Hori M, Uehara Y. Reversal of transformed phenotypes by herbimycin A in src oncogene expressed rat fibroblasts. Cancer Res. 1988 Mar 15;48(6):1587-90. PubMed PMID: 3345529.
7: Hamel L, Kenney M, Jayyosi Z, Ardati A, Clark K, Spada A, Zilberstein A, Perrone M, Kaplow J, Merkel L, Rojas C. Induction of heat shock protein 70 by herbimycin A and cyclopentenone prostaglandins in smooth muscle cells. Cell Stress Chaperones. 2000 Apr;5(2):121-31. PubMed PMID: 11147963; PubMed Central PMCID: PMC312898.
8: Sachidhanandam SB, Lu J, Low KS, Moochhala SM. Herbimycin A attenuates apoptosis during heat stress in rats. Eur J Pharmacol. 2003 Aug 1;474(1):121-8. PubMed PMID: 12909203.
9: Briant D, Ohan N, Heikkila JJ. Effect of herbimycin A on hsp30 and hsp70 heat shock protein gene expression in Xenopus cultured cells. Biochem Cell Biol. 1997;75(6):777-82. PubMed PMID: 9599667.
10: Tsuji A, Asano T, Suzuki S, Aoyagi T, Hayakawa M, Nakamura H. Effect of herbimycin A on renal cancer cell growth. Nihon Jinzo Gakkai Shi. 1996 May;38(5):198-201. PubMed PMID: 8699609.
11: Kiang JG. Genistein inhibits herbimycin A-induced over-expression of inducible heat shock protein 70 kDa. Mol Cell Biochem. 2003 Mar;245(1-2):191-9. PubMed PMID: 12708759.
12: Iwai Y, Nakagawa A, Sadakane N, Omura S, Oiwa H, Matsumoto S, Takahashi M, Ikai T, Ochiai Y. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities. J Antibiot (Tokyo). 1980 Oct;33(10):1114-9. PubMed PMID: 7451361.
13: Sato S, Honma Y, Hozumi M, Hayashi Y, Matsuo Y, Shibata K, Omura S, Hino K, Tomoyasu S, Tsuruoka N. Effects of herbimycin A and its derivatives on growth and differentiation of Ph1-positive acute lymphoid leukemia cell lines. Leuk Res. 1994 Mar;18(3):221-8. PubMed PMID: 8139288.
14: Preis PN, Saya H, Nádasdi L, Hochhaus G, Levin V, Sadée W. Neuronal cell differentiation of human neuroblastoma cells by retinoic acid plus herbimycin A. Cancer Res. 1988 Nov 15;48(22):6530-4. PubMed PMID: 2846152.
15: Honma Y, Okabe-Kado J, Hozumi M, Uehara Y, Mizuno S. Induction of erythroid differentiation of K562 human leukemic cells by herbimycin A, an inhibitor of tyrosine kinase activity. Cancer Res. 1989 Jan 15;49(2):331-4. PubMed PMID: 2910452.
16: Sepp-Lorenzino L, Ma Z, Lebwohl DE, Vinitsky A, Rosen N. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases. J Biol Chem. 1995 Jul 14;270(28):16580-7. PubMed PMID: 7622464.
17: Queiroz CM, Mello LE. Effects of herbimycin A in the pilocarpine model of temporal lobe epilepsy. Brain Res. 2006 Apr 7;1081(1):219-27. PubMed PMID: 16696126.
18: Endo N, Tashiro E, Umezawa K, Kawada M, Uehara Y, Doki Y, Weinstein IB, Imoto M. Herbimycin A induces G1 arrest through accumulation of p27(Kip1) in cyclin D1-overexpressing fibroblasts. Biochem Biophys Res Commun. 2000 Jan 7;267(1):54-8. PubMed PMID: 10623573.
19: Makishima M, Yamamoto-Yamaguchi Y, Honma Y. 19-Allylaminoherbimycin A, an analog of herbimycin A that is stable against treatment with thiol compounds or granulocyte-macrophage colony-stimulating factor in human leukemia cells. Biochim Biophys Acta. 1995 Dec 12;1272(3):199-205. PubMed PMID: 8541353.
20: Suzukake-Tsuchiya K, Moriya Y, Hori M, Uehara Y, Takeuchi T. Induction by herbimycin A of contact inhibition in v-src-expressed cells. J Antibiot (Tokyo). 1989 Dec;42(12):1831-7. PubMed PMID: 2559910.

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